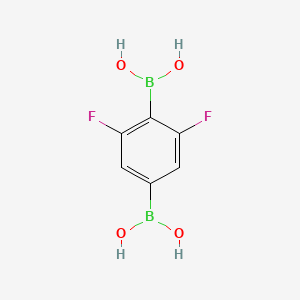
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is a chemical compound with the molecular formula C6H6B2F2O4 It is characterized by the presence of two boronic acid groups and two fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate involves the reaction of benzene-1,4-diboronic acid with fluorinating agents such as sodium fluoride in an aqueous solution. The resulting product is then treated with acetic acid or other acids to yield the monohydrate form .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic acid groups participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products are biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
科学研究应用
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate primarily involves its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including the development of sensors and catalysts .
相似化合物的比较
Benzene-1,4-diboronic acid: Similar structure but lacks the fluorine atoms, leading to different reactivity and applications.
2,5-Difluoro-1,4-phenylenediboronic acid: Similar but with fluorine atoms in different positions, affecting its chemical properties.
Uniqueness: 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials .
属性
分子式 |
C6H6B2F2O4 |
|---|---|
分子量 |
201.73 g/mol |
IUPAC 名称 |
(4-borono-2,6-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6B2F2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,11-14H |
InChI 键 |
ARTVSONMILMWRS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C(=C1)F)B(O)O)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


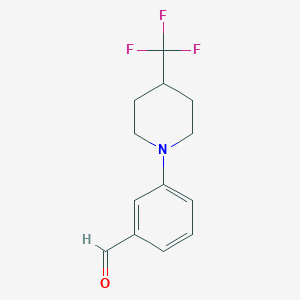
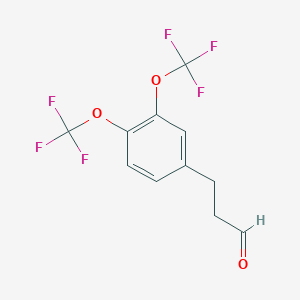
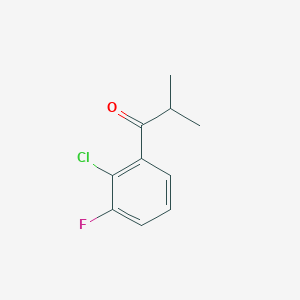
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
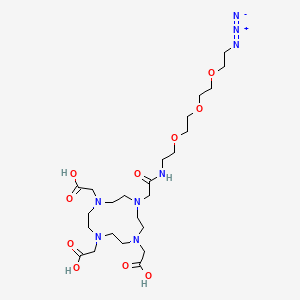
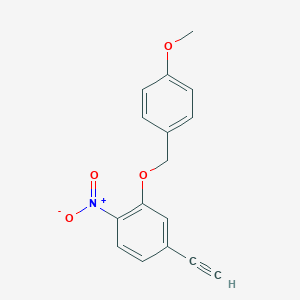


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)
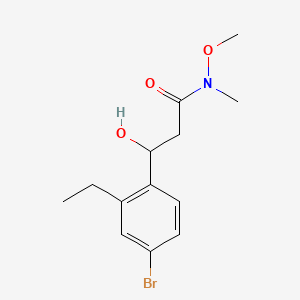
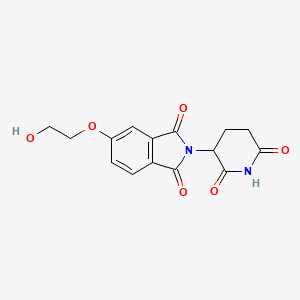

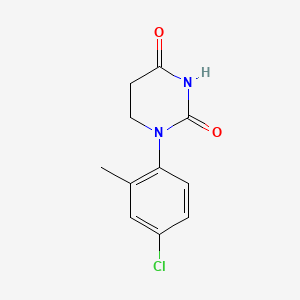
![Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)
